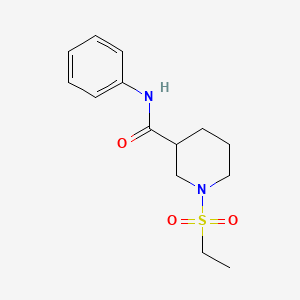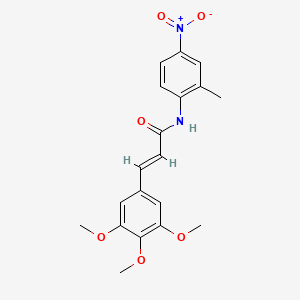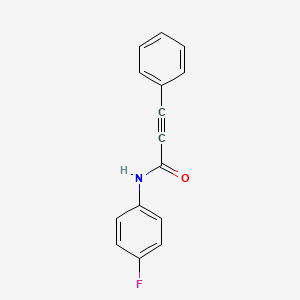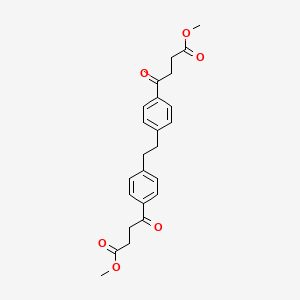
1-(ethylsulfonyl)-N-phenyl-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(ethylsulfonyl)-N-phenyl-3-piperidinecarboxamide, also known as ES-3P, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ES-3P belongs to the class of piperidinecarboxamide compounds and has been studied extensively for its mechanism of action and biochemical effects.
Mecanismo De Acción
The mechanism of action of 1-(ethylsulfonyl)-N-phenyl-3-piperidinecarboxamide involves the inhibition of the proteasome, which is responsible for the degradation of intracellular proteins. This compound binds to the active site of the proteasome, preventing it from degrading proteins and leading to the accumulation of misfolded proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells, induces apoptosis, and has anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(ethylsulfonyl)-N-phenyl-3-piperidinecarboxamide has several advantages for lab experiments, including its ability to inhibit the proteasome and induce apoptosis in cancer cells. However, this compound has limitations, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1-(ethylsulfonyl)-N-phenyl-3-piperidinecarboxamide. One potential direction is the development of this compound derivatives that have improved solubility and reduced toxicity. Another direction is the investigation of this compound as a potential treatment for neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic applications.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound inhibits the proteasome and induces apoptosis, making it a potential candidate for cancer therapy. This compound also has neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases. While this compound has several advantages for lab experiments, further research is needed to determine its optimal dosage and administration for therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(ethylsulfonyl)-N-phenyl-3-piperidinecarboxamide involves the reaction of N-phenylpiperidine-3-carboxylic acid with thionyl chloride to form N-phenylpiperidine-3-carbonyl chloride. This compound is then reacted with ethylsulfonyl chloride to form this compound.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-N-phenyl-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the effects of this compound on the proliferation of cancer cells. The study found that this compound inhibited the growth of cancer cells and induced apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-phenylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-20(18,19)16-10-6-7-12(11-16)14(17)15-13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFIKAAVBINECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-difluorophenyl)-5-(5-ethyl-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5356345.png)

![7-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5356355.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356357.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5356361.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5356366.png)

![4-[3-(4-bromophenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356371.png)
![N-cyclopentyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5356383.png)
![(1R*,2R*,6S*,7S*)-4-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5356384.png)
![5-(4-butoxybenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5356397.png)

![7-acetyl-6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5356414.png)
![1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-[2-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5356428.png)
